
(5-chloro-1,2,3-thiadiazol-4-yl)methyl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-chloro-1,2,3-thiadiazol-4-yl)methyl 2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of thiadiazole and chromene Thiadiazole is a heterocyclic compound containing sulfur and nitrogen, while chromene is a benzopyran derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-1,2,3-thiadiazol-4-yl)methyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiadiazole ring, which can be synthesized by reacting thiosemicarbazide with an appropriate chlorinating agent, such as phosphorus oxychloride . The chromene moiety can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst . The final step involves coupling the thiadiazole and chromene moieties under suitable conditions, such as using a base like triethylamine in an organic solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification methods to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
(5-chloro-1,2,3-thiadiazol-4-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used .
Aplicaciones Científicas De Investigación
(5-chloro-1,2,3-thiadiazol-4-yl)methyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of (5-chloro-1,2,3-thiadiazol-4-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The thiadiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The chromene moiety can contribute to the compound’s overall stability and binding affinity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Imidazoles: These compounds, like histamine, are known for their roles in biological processes and as pharmaceutical agents.
Triazoles: Compounds like fluconazole are widely used as antifungal agents.
Uniqueness
(5-chloro-1,2,3-thiadiazol-4-yl)methyl 2H-chromene-3-carboxylate is unique due to its combination of thiadiazole and chromene moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these moieties.
Propiedades
Fórmula molecular |
C13H9ClN2O3S |
|---|---|
Peso molecular |
308.74 g/mol |
Nombre IUPAC |
(5-chlorothiadiazol-4-yl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C13H9ClN2O3S/c14-12-10(15-16-20-12)7-19-13(17)9-5-8-3-1-2-4-11(8)18-6-9/h1-5H,6-7H2 |
Clave InChI |
TZXYMFQZPJGOAF-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=C(SN=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




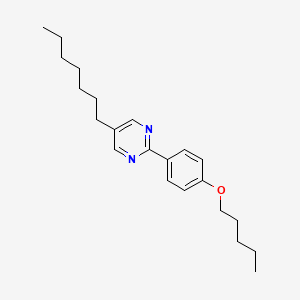
![N-(2,6-Dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12927301.png)
![4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12927305.png)
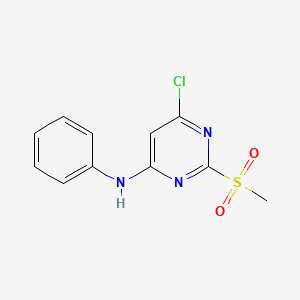
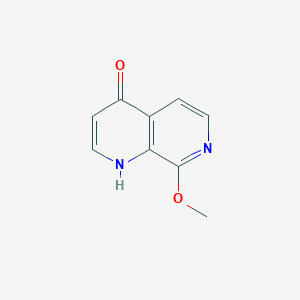
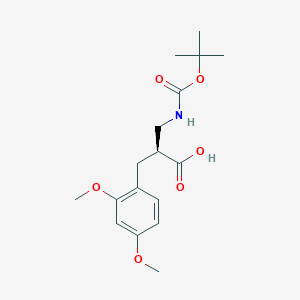
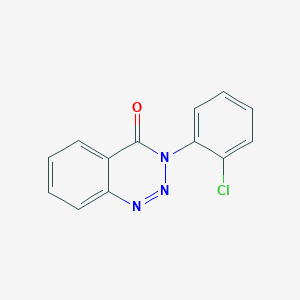
![2-[(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]acetamide](/img/structure/B12927328.png)
![2-((4R)-4-((8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12927332.png)
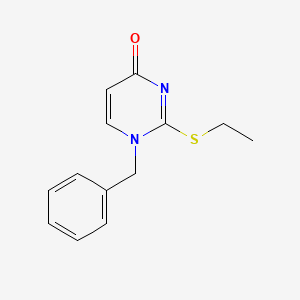

![12-hydroxy-1,10-bis(4-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12927347.png)
